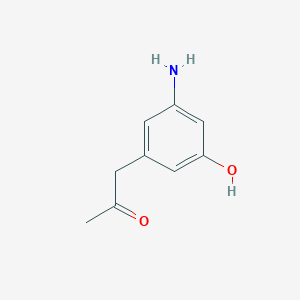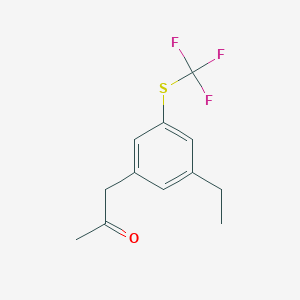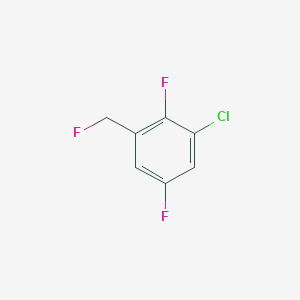
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where three hydrogen atoms are replaced by one chlorine atom and three fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1-chloro-2,5-difluorobenzene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated benzoic acids or other derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Fluorinated anilines or ethers.
Oxidation: Fluorinated benzoic acids.
Reduction: Fluorinated cyclohexanes or partially hydrogenated benzenes.
Aplicaciones Científicas De Investigación
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in studying biological systems due to its unique fluorine atoms.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,5-difluorobenzene: Lacks the fluoromethyl group, making it less reactive in certain substitution reactions.
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene: Similar structure but with different fluorine atom positions, leading to different chemical properties.
1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene: Another isomer with distinct reactivity and applications.
Uniqueness
1-Chloro-2,5-difluoro-3-(fluoromethyl)benzene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and potential applications. Its ability to undergo selective reactions and form specific products makes it valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C7H4ClF3 |
|---|---|
Peso molecular |
180.55 g/mol |
Nombre IUPAC |
1-chloro-2,5-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,3H2 |
Clave InChI |
KBVNEBUHODQPNR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CF)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


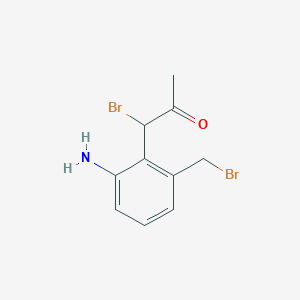
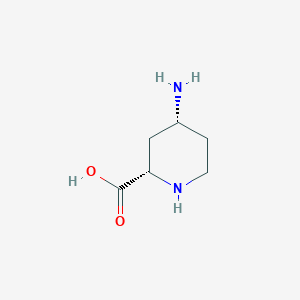
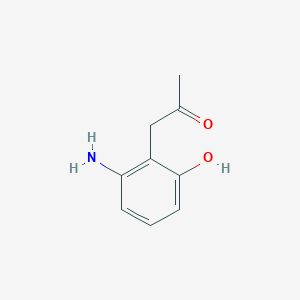
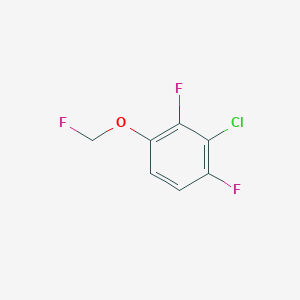
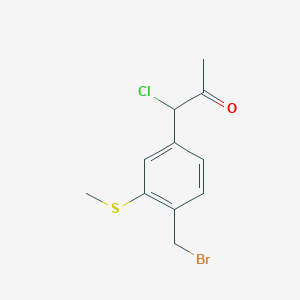
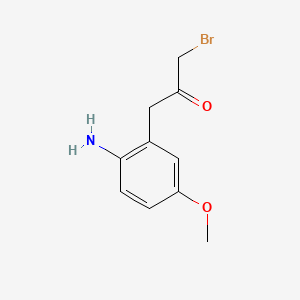
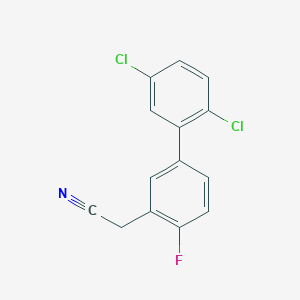
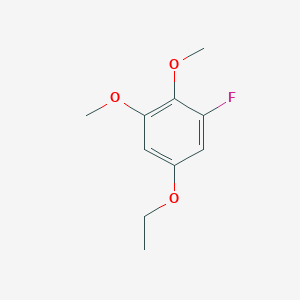
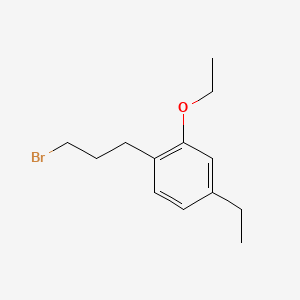

![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
